2-[4-(6-Tert-butylpyrimidin-4-yl)piperazin-1-yl]pyridine-3-carbonitrile
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Overview
Description
This compound features a pyridine ring substituted with a piperazine moiety and a tert-butylpyrimidine group, making it a versatile molecule for research and industrial purposes.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[4-(6-Tert-butylpyrimidin-4-yl)piperazin-1-yl]pyridine-3-carbonitrile typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the pyridine ring: Starting with a suitable pyridine precursor, the nitrile group is introduced via nucleophilic substitution.
Introduction of the piperazine moiety: The piperazine ring is then attached to the pyridine ring through a nucleophilic substitution reaction.
Addition of the tert-butylpyrimidine group: Finally, the tert-butylpyrimidine group is introduced through a coupling reaction, often using a palladium-catalyzed cross-coupling method.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the employment of robust catalysts to ensure high yield and purity .
Chemical Reactions Analysis
Types of Reactions
2-[4-(6-Tert-butylpyrimidin-4-yl)piperazin-1-yl]pyridine-3-carbonitrile can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can be performed to modify the nitrile group or other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Reagents like halides, acids, and bases are commonly employed in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction can produce amines or alcohols .
Scientific Research Applications
2-[4-(6-Tert-butylpyrimidin-4-yl)piperazin-1-yl]pyridine-3-carbonitrile has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: Investigated for its potential as an inhibitor of specific enzymes or as a probe in biochemical assays.
Medicine: Explored for its potential therapeutic properties, including anti-tubercular and anti-cancer activities.
Industry: Utilized in the development of new materials and as an intermediate in the production of pharmaceuticals.
Mechanism of Action
The mechanism of action of 2-[4-(6-Tert-butylpyrimidin-4-yl)piperazin-1-yl]pyridine-3-carbonitrile involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. This interaction often involves hydrogen bonding, hydrophobic interactions, and van der Waals forces. The exact pathways and targets depend on the specific application and the biological system being studied .
Comparison with Similar Compounds
Similar Compounds
- 2-[4-(6-Chloropyrimidin-4-yl)piperazin-1-yl]pyridine-3-carbonitrile
- 2-[4-(6-Methylpyrimidin-4-yl)piperazin-1-yl]pyridine-3-carbonitrile
- 2-[4-(6-Ethylpyrimidin-4-yl)piperazin-1-yl]pyridine-3-carbonitrile
Uniqueness
2-[4-(6-Tert-butylpyrimidin-4-yl)piperazin-1-yl]pyridine-3-carbonitrile is unique due to the presence of the tert-butyl group, which can influence its steric and electronic properties. This makes it distinct in terms of reactivity and interaction with biological targets compared to its analogs .
Properties
IUPAC Name |
2-[4-(6-tert-butylpyrimidin-4-yl)piperazin-1-yl]pyridine-3-carbonitrile |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H22N6/c1-18(2,3)15-11-16(22-13-21-15)23-7-9-24(10-8-23)17-14(12-19)5-4-6-20-17/h4-6,11,13H,7-10H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KBWCFCFKINTFJC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC(=NC=N1)N2CCN(CC2)C3=C(C=CC=N3)C#N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H22N6 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
322.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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